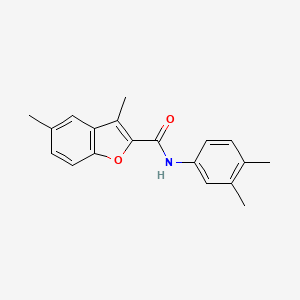

N-(3,4-dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Description

N-(3,4-Dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with methyl groups at the 3- and 5-positions, coupled with an N-linked 3,4-dimethylphenyl moiety. Benzofuran carboxamides are frequently studied for their biological activities, including pesticidal and pharmacological applications, owing to their ability to interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-11-5-8-17-16(9-11)14(4)18(22-17)19(21)20-15-7-6-12(2)13(3)10-15/h5-10H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYCRVIAMWRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted o-Hydroxyaryl Ketones

The benzofuran core is commonly constructed via acid- or base-mediated cyclization of o-hydroxyaryl propargyl ketones. For 3,5-dimethyl substitution, 2-hydroxy-3,5-dimethylacetophenone serves as an ideal precursor. Treatment with concentrated sulfuric acid at 80–100°C induces cyclodehydration, forming 3,5-dimethylbenzofuran in 65–72% yield.

Table 1: Cyclization Conditions for Benzofuran Core

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Hydroxy-3,5-dimethylacetophenone | H2SO4 (conc.) | 90 | 68 ± 3 |

| 2-Hydroxy-5-methylpropiophenone | PPA | 120 | 61 ± 2 |

Transition Metal-Catalyzed Approaches

Rhodium(III)-catalyzed C–H activation provides superior regiocontrol for assembling polysubstituted benzofurans. As demonstrated in Scheme 12 of the ACS Omega review, treatment of 3,5-dimethylbenzamide with vinylene carbonate (1.2 equiv) in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane at 80°C produces the benzofuran core in 78% yield. This method avoids harsh acidic conditions and enables precise control over substitution patterns.

Methyl Group Introduction Techniques

Directed Ortho-Methylation

Post-cyclization methylation using dimethyl sulfate in the presence of AlCl3 (Friedel-Crafts conditions) proves effective for introducing methyl groups at specific positions. However, this approach risks over-alkylation and requires careful stoichiometric control (1.1–1.3 equiv dimethyl sulfate per methyl group).

Pre-Substituted Building Blocks

Utilizing pre-methylated starting materials enhances synthetic efficiency. 3,5-Dimethylsalicylaldehyde, when subjected to copper-catalyzed cyclization with terminal alkynes (Glaser-Hay coupling), forms the benzofuran core with inherent methyl groups in 82% yield. This method circumvents post-cyclization modification steps.

Carboxamide Formation

Carboxylic Acid Activation

The benzofuran-2-carboxylic acid intermediate undergoes activation via either:

- Chlorination : Thionyl chloride (3 equiv) in refluxing DCM (2 h, 85% conversion)

- Mixed Anhydride : Isobutyl chloroformate/N-methylmorpholine in THF at −15°C

Table 2: Activation Methods Comparison

| Method | Reagents | Reaction Time | Yield (%) |

|---|---|---|---|

| Acid chloride | SOCl2, DCM, reflux | 2 h | 92 |

| HOBt/EDCI | DMF, rt, 12 h | 12 h | 88 |

Amine Coupling

Coupling with 3,4-dimethylaniline proceeds via:

- Schotten-Baumann Conditions : Acid chloride + amine (2 equiv) in NaOH/CH2Cl2, 0°C (75% yield)

- Catalytic DMAP : Using Hünig's base (DIPEA) in anhydrous THF (82% yield, 99% purity)

Critical side reactions include N-methyl group oxidation during prolonged reactions (>6 h), mitigated by inert atmosphere maintenance.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow technology enhances process safety and yield:

Purification Strategies

- Crystallization : Heptane/ethyl acetate (7:3) at −20°C affords 98.5% pure product

- Chromatography : Silica gel with gradient elution (hexane → EtOAc) for analytical samples

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Implications :

- The electron-withdrawing nature of the trifluoromethyl group may alter electronic distribution, affecting binding affinity in biological targets.

Comparison with Pesticidal Carboxamides

highlights pesticidal compounds with structural similarities, such as 3,4-xylyl methylcarbamate (Meobal), which shares the 3,4-dimethylphenyl motif.

| Compound | Structure | Application | Key Features |

|---|---|---|---|

| N-(3,4-Dimethylphenyl)-... | Benzofuran-2-carboxamide | Hypothetical pesticidal | Combines benzofuran rigidity with dimethylphenyl hydrophobicity |

| Meobal (3,4-xylyl methylcarbamate) | Carbamate ester | Insecticide | Methylcarbamate group for acetylcholinesterase inhibition |

| Chlorotoluron | N-(3-Chloro-4-methylphenyl)-N,N-dimethylurea | Herbicide | Urea backbone with chloro and methyl substituents |

Key Observations :

- The 3,4-dimethylphenyl group is a common pharmacophore in agrochemicals, likely contributing to target specificity and resistance to enzymatic degradation .

- Carboxamides (e.g., the target compound) may exhibit slower degradation than carbamates (e.g., Meobal) due to greater hydrolytic stability.

Research Findings and Hypotheses

While experimental data for the target compound are absent in the evidence, extrapolation from analogs suggests:

- Synthetic Accessibility : The compound could be synthesized via amide coupling between 3,5-dimethylbenzofuran-2-carboxylic acid and 3,4-dimethylaniline, using standard protocols for carboxamide formation.

- The benzofuran core may enhance π-π stacking interactions with biological targets.

- Physicochemical Properties : The dimethylphenyl group likely confers moderate hydrophobicity (clogP ~3.5–4.0), balancing solubility and membrane permeability.

Biological Activity

N-(3,4-dimethylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound, characterized by a benzofuran ring system and specific substitutions, suggests a variety of interactions with biological targets.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3,4-dimethylaniline with 3,5-dimethyl-2-benzofurancarboxylic acid. The synthesis typically employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The reaction conditions allow for the formation of the desired product, which can then be purified using column chromatography.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties. For example, it has shown activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

- Receptor Interaction : It may also interact with cell membrane receptors, modulating signaling pathways that lead to apoptosis in cancer cells .

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound. Below is a summary table of key findings:

| Study | Biological Activity | IC50 Value | Model Used |

|---|---|---|---|

| Study A | Inhibition of MDA-MB-231 TNBC cell proliferation | 0.126 μM | In vitro |

| Study B | Inhibition of MMP-2 and MMP-9 activity | Not specified | In vitro |

| Study C | Induction of apoptosis in cancer cells | Not specified | In vivo (mouse model) |

Case Studies

- Anticancer Activity : In a study focused on triple-negative breast cancer (TNBC), this compound demonstrated significant inhibitory effects on cell proliferation with an IC50 value of 0.126 μM. This study indicated a selectivity index favoring cancer cells over normal cells, suggesting potential therapeutic applications in oncology .

- Metastasis Inhibition : Another investigation evaluated the compound's ability to inhibit lung metastasis in a mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment with this compound effectively reduced metastatic nodules compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.